2-(Bromomethyl)-1-methyl-1H-imidazole

Description

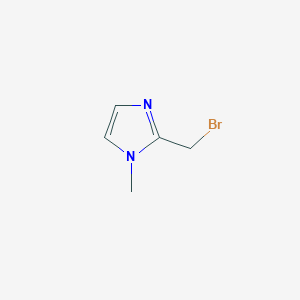

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-1-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-8-3-2-7-5(8)4-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXINBVHNEDOBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630006 | |

| Record name | 2-(Bromomethyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131671-69-7 | |

| Record name | 2-(Bromomethyl)-1-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromomethyl 1 Methyl 1h Imidazole

Established Synthetic Pathways

Established methods for the synthesis of 2-(Bromomethyl)-1-methyl-1H-imidazole often involve multi-step sequences or one-pot strategies that build the imidazole (B134444) core and introduce the necessary functional groups.

Multi-Step Synthesis Approaches

A common and reliable multi-step approach to this compound begins with a pre-formed 1-methylimidazole scaffold. This strategy typically involves the introduction of a hydroxymethyl group at the 2-position, followed by its conversion to the corresponding bromide.

One potential pathway starts with the readily available 1,2-dimethylimidazole. Through a process of metallation, the methyl group at the 2-position can be functionalized. For instance, treatment with a strong base like n-butyllithium can lead to the formation of a lithium salt at the 2-methyl position. This intermediate can then react with an appropriate electrophile to introduce a hydroxyl group, which is subsequently brominated.

Alternatively, the synthesis can commence from 1-methyl-1H-imidazole-2-methanol. This alcohol can be prepared through various methods, including the reaction of 1-methylimidazole with formaldehyde. The subsequent conversion of the alcohol to the bromide is a standard organic transformation. Reagents such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂) are commonly employed for this purpose. The reaction conditions for this bromination step are crucial to avoid side reactions and ensure a high yield of the desired product.

A general representation of this two-step approach is outlined below:

| Step | Reactant(s) | Reagent(s) | Product |

| 1 | 1-Methylimidazole | 1. Strong Base (e.g., n-BuLi) 2. Formaldehyde (HCHO) | 1-Methyl-1H-imidazole-2-methanol |

| 2 | 1-Methyl-1H-imidazole-2-methanol | Brominating Agent (e.g., PBr₃, SOBr₂) | This compound |

One-Pot Condensation Strategies for Imidazole Ring Formation

One-pot syntheses offer an efficient alternative to multi-step procedures by combining several reaction steps into a single operation, thereby reducing reaction time, purification steps, and waste generation. For the synthesis of substituted imidazoles, the Radziszewski reaction and its modifications are prominent examples.

While a direct one-pot synthesis of this compound is not commonly reported, it is conceivable to design a convergent one-pot strategy. This would involve the condensation of a glyoxal derivative, methylamine, and a suitable three-carbon component already containing a bromine or a precursor to a bromomethyl group. However, the reactivity of the bromomethyl group under the reaction conditions for imidazole formation presents a significant challenge, potentially leading to side reactions and polymerization.

Advanced and Specialized Synthetic Routes

To overcome the limitations of traditional methods, advanced synthetic strategies have been developed, focusing on regioselectivity, catalytic efficiency, and green chemistry principles.

Regioselective Synthesis Techniques

The synthesis of specifically substituted imidazoles often contends with the formation of regioisomers. Regioselective techniques are therefore highly valuable. In the context of this compound, achieving substitution specifically at the 2-position is paramount.

One regioselective approach involves the directed metallation of 1-methylimidazole. By using a directing group, it is possible to selectively deprotonate the C2 position, allowing for the introduction of a functional group that can be subsequently converted to the bromomethyl moiety.

Another strategy involves the radical bromination of 1,2-dimethylimidazole. Reagents such as N-bromosuccinimide (NBS), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions, can selectively brominate the methyl group at the 2-position, which is analogous to benzylic bromination. masterorganicchemistry.commissouri.eduorganic-chemistry.org The reaction conditions, including the solvent and temperature, must be carefully optimized to favor the desired monobromination and prevent over-bromination or reaction at other positions on the imidazole ring. koreascience.kr

| Reagent | Conditions | Selectivity |

| N-Bromosuccinimide (NBS) | Radical initiator (AIBN), heat or light | Favors bromination of the 2-methyl group |

Catalytic Methodologies in Imidazole Synthesis

Catalytic methods are increasingly employed in the synthesis of imidazoles to enhance reaction rates, improve yields, and promote selectivity under milder conditions. While direct catalytic routes to this compound are not extensively documented, catalytic principles can be applied to the key steps in its multi-step synthesis.

For instance, the conversion of 1-methyl-1H-imidazole-2-methanol to the corresponding bromide can be facilitated by certain catalysts. Furthermore, transition-metal catalysts can be utilized in cross-coupling reactions to introduce the methyl group at the 1-position or to functionalize the 2-position of the imidazole ring in a controlled manner, which can then be elaborated to the bromomethyl group.

Green Chemistry Considerations in Synthetic Design

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. In the synthesis of this compound, several green chemistry considerations can be incorporated.

One key aspect is the choice of solvents. Whenever possible, the use of hazardous solvents should be minimized or replaced with more environmentally benign alternatives. Solvent-free reaction conditions, where the reactants themselves act as the reaction medium, represent an ideal scenario. One-pot syntheses, as mentioned earlier, also align with green chemistry principles by reducing the number of work-up and purification steps, which in turn minimizes solvent consumption and waste generation.

The use of catalytic reagents over stoichiometric ones is another cornerstone of green chemistry. Catalysts are used in smaller amounts and can often be recycled, reducing waste and improving atom economy.

Preparation and Isolation of Precursors and Intermediates

A crucial precursor for the synthesis of this compound is 1-methyl-1H-imidazole . This starting material is commercially available, but can also be synthesized through various established methods. One common laboratory-scale synthesis involves the methylation of imidazole. Industrially, it is primarily produced via two main routes: the acid-catalyzed methylation of imidazole using methanol, or the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and a mixture of ammonia and methylamine.

The key intermediate in the synthesis of the target compound is 2-(hydroxymethyl)-1-methyl-1H-imidazole . A prevalent method for its preparation involves the direct functionalization of 1-methyl-1H-imidazole at the C2 position. This is typically achieved through a lithiation reaction followed by quenching with an electrophile, in this case, a formaldehyde source.

The process begins with the deprotonation of 1-methyl-1H-imidazole at the C2 position using a strong organolithium base, such as n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperatures, typically -78 °C. This generates the highly reactive intermediate, 2-lithio-1-methyl-1H-imidazole. Subsequent reaction of this intermediate with a suitable formaldehyde source, such as paraformaldehyde, introduces the hydroxymethyl group at the 2-position.

Following the reaction, a careful work-up and isolation procedure is essential to obtain pure 2-(hydroxymethyl)-1-methyl-1H-imidazole. This typically involves quenching the reaction with a proton source, such as water or an aqueous ammonium chloride solution, followed by extraction of the product into an organic solvent. The crude product is then purified, often by column chromatography on silica gel, to yield the desired intermediate as a pure compound. The progress of the reaction and the purity of the isolated intermediate can be monitored by techniques such as thin-layer chromatography (TLC) and confirmed by spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy.

The final step in the precursor preparation is the conversion of the hydroxyl group of 2-(hydroxymethyl)-1-methyl-1H-imidazole to a bromine atom. This transformation can be accomplished using various brominating agents. Common reagents for this type of conversion include phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). The reaction is typically carried out in an inert solvent, and the choice of reagent and reaction conditions can influence the yield and purity of the final product, this compound. After the reaction is complete, the product is isolated and purified, often through extraction and chromatographic techniques, to remove any unreacted starting material and byproducts.

Below are interactive data tables summarizing the key reagents and reaction conditions for the preparation of the precursors and intermediates.

Table 1: Synthesis of 2-(hydroxymethyl)-1-methyl-1H-imidazole

| Step | Starting Material | Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Product |

| 1 | 1-methyl-1H-imidazole | n-Butyllithium | Tetrahydrofuran | -78 | 1-2 hours | 2-lithio-1-methyl-1H-imidazole |

| 2 | 2-lithio-1-methyl-1H-imidazole | Paraformaldehyde | Tetrahydrofuran | -78 to room temp. | 2-4 hours | 2-(hydroxymethyl)-1-methyl-1H-imidazole |

Table 2: Bromination of 2-(hydroxymethyl)-1-methyl-1H-imidazole

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time | Product |

| 2-(hydroxymethyl)-1-methyl-1H-imidazole | Phosphorus tribromide | Dichloromethane | 0 to room temp. | 1-3 hours | This compound |

| 2-(hydroxymethyl)-1-methyl-1H-imidazole | Thionyl bromide | Chloroform | 0 to reflux | 2-5 hours | This compound |

Chemical Reactivity and Mechanistic Investigations

Role of the Bromomethyl Moiety as a Superior Leaving Group

The bromomethyl group, -CH₂Br, functions as an excellent leaving group in nucleophilic substitution reactions. This is attributable to several factors. The bromide ion (Br⁻) that departs is a stable, weakly basic species, a characteristic of a good nucleofuge. nih.gov The stability arises from its large size and high polarizability, which allows the negative charge to be dispersed effectively.

Furthermore, the C-Br bond is polarized towards the more electronegative bromine atom, rendering the attached carbon atom electrophilic and susceptible to nucleophilic attack. The transition state of the substitution reaction is stabilized by the adjacent imidazole (B134444) ring. The formation of an imidazolium-like intermediate or a transition state with significant positive charge development on the benzylic-like carbon is stabilized by the π-system of the heterocycle. This activation is analogous to the enhanced reactivity of benzylic halides. The imidazole ring itself can be protonated or alkylated, which can further increase the nucleofugacity of the leaving group. nih.govresearchgate.net

Nucleophilic Substitution Reactions

As a potent electrophile, 2-(bromomethyl)-1-methyl-1H-imidazole readily engages in nucleophilic substitution reactions, providing a straightforward pathway to a diverse range of substituted 1-methyl-1H-imidazole derivatives. These reactions typically proceed via an Sₙ2 mechanism.

The compound serves as an efficient substrate for alkylating various heteroatom nucleophiles. This reactivity is fundamental to its application in synthesizing more complex molecules.

Nitrogen Nucleophiles: It reacts with primary and secondary amines to form C-N bonds. For instance, the reaction with p-anisidine (B42471) results in the formation of N-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine, a C-N coupling product. sigmaaldrich.comsigmaaldrich.com Imidazole itself can also act as a nucleophile, leading to the formation of imidazolium (B1220033) salts. chemistry-online.com

Oxygen Nucleophiles: Alcohols and phenols, typically in the presence of a base to form the more nucleophilic alkoxide or phenoxide, can displace the bromide to yield ethers. For example, reactions with substituted phenols would lead to the corresponding 2-(aryloxymethyl)-1-methyl-1H-imidazoles.

Sulfur Nucleophiles: Thiols and thiophenols are excellent nucleophiles for this substrate. A notable example involves the reaction of a related compound, 2-(bromomethyl)-1,3-thiaselenole, with 1-methyl-1H-imidazol-2-thiol. researchgate.net This reaction, conducted in dimethylformamide with potassium carbonate, highlights the propensity of sulfur nucleophiles to attack the electrophilic carbon of the bromomethyl group, leading to C-S bond formation. researchgate.net

The table below summarizes representative nucleophilic substitution reactions.

| Nucleophile | Reagent Example | Product Type | Reference |

| Nitrogen | p-Anisidine | 2-((Arylamino)methyl)-1-methyl-1H-imidazole | sigmaaldrich.com, sigmaaldrich.com |

| Nitrogen | Imidazole | 1-Methyl-2-((1H-imidazol-1-yl)methyl)-1H-imidazolium bromide | chemistry-online.com |

| Oxygen | Phenol (as phenoxide) | 2-(Phenoxymethyl)-1-methyl-1H-imidazole | N/A |

| Sulfur | 1-Methyl-1H-imidazole-2-thiol | 1-Methyl-2-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-1H-imidazole | researchgate.net |

This table is illustrative; specific reaction conditions may vary.

While reactions with heteroatoms are common, this compound can also participate in C-C bond formation. This is typically achieved using soft carbon nucleophiles like organocuprates or stabilized carbanions (e.g., enolates). chemistry.coach These reactions are crucial for extending the carbon framework of the imidazole derivative.

For instance, the reaction with a Gilman reagent (a lithium diorganocuprate) would lead to the substitution of the bromine atom with an alkyl or aryl group from the cuprate. chemistry.coach Similarly, cyanide ions can be used to introduce a nitrile functional group, which is a versatile precursor for other functionalities like carboxylic acids or amines.

Intramolecular Rearrangements and Cyclization Pathways Triggered by the Bromomethyl Group

The reactive nature of the bromomethyl group can initiate intramolecular reactions, leading to the formation of fused heterocyclic systems. If a suitable nucleophilic moiety is present elsewhere in the molecule, it can attack the electrophilic -CH₂- group, displacing the bromide and forming a new ring.

Research on related systems has shown that such reactions can be accompanied by complex rearrangements. For example, the reaction between 2-(bromomethyl)-1,3-thiaselenole and 1-methyl-1H-imidazole-2-thiol proceeds with a rearrangement involving ring expansion of the thiaselenole ring. researchgate.net Although the bromomethyl group in this specific case is not on the imidazole, the study demonstrates that the nucleophilic substitution event can trigger skeletal reorganization in the reacting partner. researchgate.net Intramolecular cyclization is a key strategy in heterocyclic synthesis, and this compound is a prime candidate for such transformations when appropriately substituted. beilstein-journals.orgrsc.org

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity is a critical consideration in the reactions of this compound. The primary site of electrophilicity is the carbon of the bromomethyl group. However, the imidazole ring itself has multiple potential reaction sites. The N-3 nitrogen, for instance, is nucleophilic and can be quaternized by alkylating agents, especially under acidic conditions where the ring is activated.

Alkylating Properties in Organic Synthesis

By virtue of its reactive C-Br bond, this compound is a valuable alkylating agent. It is used to introduce the "(1-methyl-1H-imidazol-2-yl)methyl" moiety onto a wide variety of nucleophilic substrates. This process, known as imidazolylmethylation, is a key step in the synthesis of various target molecules, including potential pharmaceutical agents and ligands for metal complexes. sigmaaldrich.comsigmaaldrich.com

For example, its use in the synthesis of a ligand for a bimetallic platinum(II) complex with cytotoxic activity highlights its utility in creating complex, functional molecules. sigmaaldrich.comsigmaaldrich.com The introduction of the imidazole group can significantly alter the biological properties, solubility, and coordination chemistry of the parent molecule.

Derivatization and Functionalization Strategies

Strategies for Introducing Diverse Functionalities onto the Imidazole (B134444) Scaffold

The primary strategy for introducing a wide array of functionalities onto the 2-(bromomethyl)-1-methyl-1H-imidazole scaffold is through nucleophilic substitution reactions. The bromine atom in the bromomethyl group is a good leaving group, making the adjacent carbon atom electrophilic and susceptible to attack by various nucleophiles. This allows for the formation of new carbon-heteroatom or carbon-carbon bonds, thereby appending different functional groups to the imidazole ring.

Common nucleophiles that can be employed in these reactions include:

Alcohols and Phenols: Reaction with alcohols or phenols in the presence of a base leads to the formation of ether linkages.

Amines: Primary, secondary, and aromatic amines can displace the bromide to form the corresponding substituted aminomethyl-imidazole derivatives.

Thiols: Thiol compounds react readily to yield thioethers.

Carboxylates: The reaction with carboxylate anions results in the formation of ester derivatives.

The reaction conditions for these nucleophilic substitutions are typically mild, often proceeding at room temperature or with gentle heating in a suitable solvent. The choice of base, if required, depends on the pKa of the nucleophile.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Functional Group Introduced | Resulting Compound Class |

| R-OH (Alcohol) | Alkoxy (-OR) | Ether |

| Ar-OH (Phenol) | Aryloxy (-OAr) | Aryl Ether |

| R-NH2 (Primary Amine) | Primary Amino (-NHR) | Secondary Amine |

| R2NH (Secondary Amine) | Secondary Amino (-NR2) | Tertiary Amine |

| R-SH (Thiol) | Thioether (-SR) | Thioether |

| R-COO- (Carboxylate) | Ester (-OOCR) | Ester |

This table is interactive. You can sort and filter the data.

These strategies are fundamental in medicinal chemistry for the synthesis of novel compounds with potential biological activities. The imidazole moiety itself is a key component in many biologically active molecules, and the ability to easily introduce diverse functionalities allows for the exploration of structure-activity relationships.

Post-Synthetic Modifications and Scaffold Diversification Techniques

Post-synthetic modification (PSM) refers to the chemical transformation of a functional group on a pre-formed molecular scaffold. In the context of this compound, once a new functional group has been introduced via nucleophilic substitution, it can be further modified.

For instance, if an ester derivative is synthesized, the ester can be hydrolyzed to a carboxylic acid, which can then be converted into an amide or other acid derivatives. If a primary amine is introduced, it can be acylated, alkylated, or used in reductive amination reactions to further diversify the scaffold.

These multi-step synthetic sequences allow for the construction of highly complex molecules from a relatively simple starting material. The imidazole ring is generally stable to a wide range of reaction conditions, making it an excellent scaffold for such diversification strategies.

Application in Analytical Derivatization

While this compound is a valuable synthetic building block, its application as a derivatizing agent in analytical chemistry is not extensively documented in the scientific literature. However, based on its chemical properties, it has the potential to be used in this capacity. Analytical derivatization is the process of chemically modifying an analyte to enhance its detection or separation in a particular analytical method.

The reactive bromomethyl group could potentially be used to "tag" analytes containing nucleophilic functional groups, such as carboxylic acids, phenols, or thiols, prior to chromatographic analysis.

Derivatization can alter the polarity and volatility of an analyte, which can significantly improve its chromatographic behavior. For instance, polar analytes that exhibit poor retention and peak shape in reversed-phase high-performance liquid chromatography (HPLC) can be derivatized to make them more hydrophobic, leading to better separation.

Similarly, for gas chromatography (GC), non-volatile analytes must be derivatized to increase their volatility. The introduction of the methyl-imidazole group via reaction with this compound would increase the molecular weight and potentially alter the volatility of an analyte, which could be advantageous in certain GC applications.

In capillary electrophoresis (CE), derivatization can be used to modify the charge of an analyte, thereby altering its electrophoretic mobility and improving separation from other components in a mixture.

One of the primary goals of analytical derivatization is to improve the detectability of an analyte. The imidazole ring in this compound possesses chromophoric properties, meaning it absorbs ultraviolet (UV) light. By attaching this group to an analyte that lacks a chromophore, the resulting derivative can be readily detected by a UV detector in HPLC.

Furthermore, the imidazole moiety can be a good fluorophore or can be modified to be one, which would allow for highly sensitive fluorescence detection. Derivatization can also introduce specific functionalities that are amenable to other detection methods, such as electrochemical detection or mass spectrometry (MS). In MS, the introduction of a readily ionizable group can enhance the signal intensity of the analyte.

Derivatization can aid in the structural elucidation of an unknown analyte by providing a known "tag" that can be identified by spectroscopic methods. The fragmentation pattern of the derivatized analyte in mass spectrometry can provide valuable information about its structure.

For quantitative analysis, derivatization can improve the accuracy and precision of the measurement by producing a stable derivative with a strong and reproducible detector response. The use of an internal standard that is structurally similar to the analyte and undergoes the same derivatization reaction can further enhance the reliability of the quantification.

While the specific use of this compound as an analytical derivatizing agent is not well-established, its chemical reactivity and the properties of the imidazole ring suggest that it could be a useful tool in this regard. Further research would be needed to develop and validate specific derivatization methods for various analytes and analytical techniques.

Table 2: Potential Analytical Derivatization Reactions

| Analyte Functional Group | Potential Derivatization Product | Chromatographic Technique |

| Carboxylic Acid | Imidazolemethyl Ester | HPLC, GC |

| Phenol | Imidazolemethyl Ether | HPLC, GC |

| Thiol | Imidazolemethyl Thioether | HPLC, GC |

| Amine | Substituted Aminomethyl Imidazole | HPLC, CE |

This table is interactive. You can sort and filter the data.

Applications As a Synthetic Intermediate

Building Block for Complex Heterocyclic Systems and Molecular Architectures

The imidazole (B134444) nucleus is a fundamental component of many biologically active molecules and functional materials. nih.govresearchgate.net 2-(Bromomethyl)-1-methyl-1H-imidazole serves as a key reagent for the elaboration of more complex heterocyclic systems. Its ability to react with a variety of nucleophiles facilitates the annulation and fusion of the imidazole ring onto other cyclic structures.

For instance, the bromomethyl group can readily undergo substitution reactions with sulfur, nitrogen, or oxygen-containing heterocycles to forge new carbon-heteroatom bonds, leading to the formation of fused or linked heterocyclic systems. frontiersin.org While direct examples with this compound are not extensively documented in readily available literature, the reactivity pattern is well-established for similar bromomethyl-substituted heterocycles. These reactions are crucial in the diversity-oriented synthesis of novel molecular architectures with potential applications in medicinal chemistry and materials science. frontiersin.org The imidazole moiety, once incorporated, can significantly influence the physicochemical properties of the resulting molecule, including its solubility, basicity, and coordination ability. researchgate.net

Precursor in the Development of Functional Organic Molecules

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive natural products. fau.debiosynth.com this compound is a valuable precursor for the synthesis of functional organic molecules with potential therapeutic applications. The introduction of the (1-methyl-1H-imidazol-2-yl)methyl group can modulate the biological activity of a parent molecule.

The synthesis of various imidazole derivatives has been shown to yield compounds with a wide range of biological activities, including anticancer, antifungal, and antibacterial properties. nih.gov The versatility of the bromomethyl group allows for the attachment of the imidazole core to various molecular frameworks, enabling the exploration of structure-activity relationships in drug discovery programs. For example, the reaction of this compound with amines, phenols, or thiols on a bioactive scaffold can lead to new derivatives with altered pharmacokinetic and pharmacodynamic profiles.

Role in Catalyst Design and Organometallic Chemistry (e.g., N-heterocyclic carbenes)

One of the most significant applications of this compound is in the field of catalyst design, particularly in the synthesis of N-heterocyclic carbenes (NHCs). NHCs have emerged as a powerful class of ligands in organometallic chemistry and have found widespread use as organocatalysts. science.gov

The synthesis of NHC precursors, typically imidazolium (B1220033) salts, can be readily achieved from this compound. The bromomethyl group can be quaternized by reacting it with a tertiary amine or a substituted pyridine to yield the corresponding imidazolium salt. Subsequent deprotonation of the C2 position of the imidazole ring with a strong base generates the free N-heterocyclic carbene.

These NHC ligands form strong sigma bonds with transition metals, leading to highly stable and catalytically active metal complexes. NHC-metal complexes have been successfully employed in a variety of catalytic transformations, including cross-coupling reactions, metathesis, and hydrogenation. The electronic and steric properties of the NHC ligand can be fine-tuned by modifying the substituents on the imidazole ring, which in turn influences the reactivity and selectivity of the metal catalyst.

| Reaction Step | Description | Significance |

| Quaternization | Reaction of this compound with a tertiary amine or pyridine derivative. | Forms the imidazolium salt, the direct precursor to the N-heterocyclic carbene. |

| Deprotonation | Treatment of the imidazolium salt with a strong base. | Generates the free N-heterocyclic carbene, a highly reactive species. |

| Metal Complexation | Reaction of the free NHC with a transition metal precursor. | Forms a stable NHC-metal complex, which is the active catalyst. |

Utility in the Synthesis of Ligands and Chelation Agents

The nitrogen atoms in the imidazole ring of this compound possess lone pairs of electrons that can coordinate to metal ions. This property makes it a valuable building block for the synthesis of a variety of ligands and chelation agents. d-nb.infomdpi.com The bromomethyl group provides a convenient handle for attaching the imidazole moiety to other donor groups, allowing for the construction of multidentate ligands.

For example, reaction with polyamines or molecules containing other heteroatoms can lead to the formation of polydentate ligands capable of forming stable complexes with a wide range of metal ions. These chelating agents have applications in various fields, including analytical chemistry, environmental remediation, and as contrast agents in medical imaging. The coordination chemistry of imidazole-based ligands is a rich and active area of research, with new applications continually being discovered. d-nb.infomdpi.com

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT methods)

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure of many-body systems. It is frequently employed to predict the properties of imidazole (B134444) derivatives with a high degree of accuracy. bohrium.comresearchgate.net

Quantum chemical calculations can determine the most stable three-dimensional arrangement of atoms in a molecule. For 2-(bromomethyl)-1-methyl-1H-imidazole, geometry optimization would identify the most stable conformation by minimizing the molecule's energy. This process yields key structural parameters.

DFT-based optimization has been used to confirm the structure of related carbinoloimidazole agents, where phenyl rings were found to be oriented to avoid coplanarity. figshare.com The optimized geometry is the foundation for further computational analysis, including electronic structure and reactivity predictions.

Table 1: Predicted and Computed Properties of Imidazole Derivatives

This table presents computed data for imidazole derivatives, providing insight into their physicochemical properties. Note that CID 2795120 refers to the benzimidazole (B57391) analogue, 2-(bromomethyl)-1-methyl-1H-benzimidazole.

| Property | Value (Compound) | Source |

| Molecular Formula | C5H7BrN2 | PubChem uni.lu |

| Molecular Weight | 225.08 g/mol (Benzimidazole analogue) | PubChem nih.gov |

| Monoisotopic Mass | 173.97926 Da | PubChem uni.lu |

| XLogP3 (Predicted) | 2.5 (Benzimidazole analogue) | PubChem nih.gov |

| Polar Surface Area | 17.8 Ų (Benzimidazole analogue) | PubChem nih.gov |

| Refractive Index | n20/D 1.5440 (2-Bromo-1-methyl-1H-imidazole) | Sigma-Aldrich sigmaaldrich.com |

| Density | 1.649 g/mL at 25 °C (2-Bromo-1-methyl-1H-imidazole) | Sigma-Aldrich sigmaaldrich.com |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. wikipedia.org This method provides valuable information about charge distribution, hybridization, and, crucially, the stabilizing effects of electron delocalization. wikipedia.orgrsc.org

In an NBO analysis of this compound, one would investigate:

Natural Atomic Charges: The calculation would assign partial charges to each atom, identifying the most electrophilic and nucleophilic sites. The carbon atom of the bromomethyl group is expected to be highly electrophilic due to the electron-withdrawing bromine atom, making it susceptible to nucleophilic attack.

Hybridization: The analysis would describe the hybridization of the atomic orbitals that form the bonds, for instance, the sp² hybridization of the imidazole ring carbons and nitrogen.

Donor-Acceptor Interactions: NBO analysis quantifies the interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu These interactions, often described as hyperconjugation, represent deviations from the idealized Lewis structure and are key to understanding molecular stability and reactivity. rsc.org For example, the interaction between a nitrogen lone pair (a donor NBO) and the antibonding orbital (an acceptor NBO) of the C-Br bond (σ*C-Br) would be a significant delocalization, weakening the C-Br bond and enhancing the reactivity of the bromomethyl group. wisc.eduwisc.edu The magnitude of the interaction energy (E(2)) in the NBO output indicates the strength of these delocalizations. wisc.edu

NBO analysis has been successfully used to rationalize the regioselectivity of reactions in other nitrogen-containing heterocycles by examining the partial charges and Fukui indices of the nitrogen atoms. beilstein-journals.org A similar approach would be highly informative for predicting the reactivity patterns of this compound.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is instrumental in mapping out the pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a detailed potential energy surface for a reaction.

For this compound, a key reaction is nucleophilic substitution at the bromomethyl group. Theoretical studies could elucidate the mechanism of this process, determining whether it proceeds via a direct Sₙ2 pathway or involves the formation of a carbocationic intermediate (Sₙ1 pathway). DFT calculations can locate the transition state structure—the highest energy point along the reaction coordinate—and its energy determines the activation barrier of the reaction.

In a related study, the reaction of 2-(bromomethyl)-1,3-thiaselenole with 1-methyl-1H-imidazole-2-thiol was investigated using DFT calculations. researchgate.net The calculations suggested that the reaction, which involves rearrangement and ring expansion, proceeds through a seleniranium intermediate. researchgate.net This demonstrates the power of computational methods to uncover complex, multi-step mechanisms that might not be obvious from experimental results alone. Similarly, theoretical studies on this compound could predict reaction outcomes and identify key intermediates and transition states, providing a deeper understanding of its chemical behavior.

Predictive Modeling for Reactivity, Regioselectivity, and Stereoselectivity

Predictive models based on computational chemistry can forecast the reactivity and selectivity of a molecule. For this compound, such models can address several key questions:

Reactivity: DFT calculations can determine global reactivity descriptors like the HOMO-LUMO energy gap. A smaller gap generally implies higher reactivity. bohrium.com Introducing a methyl group at the 2-position of an imidazole ring has been shown to lower this gap, thereby increasing reactivity. bohrium.comresearchgate.net

Regioselectivity: The imidazole ring itself contains multiple potential reaction sites. While the bromomethyl group is the most obvious site for nucleophilic attack, reactions at the ring atoms are also possible. Computational models, particularly those using Fukui functions and NBO analysis, can predict the most likely site of attack. beilstein-journals.org These local reactivity descriptors pinpoint which atoms are most susceptible to electrophilic or nucleophilic attack, thereby predicting the regiochemical outcome of a reaction. Such methods have been successfully applied to predict the N¹ versus N² alkylation of indazoles under different conditions. beilstein-journals.orgbeilstein-journals.org

Stereoselectivity: In reactions that can produce stereoisomers, computational methods can predict which isomer is favored by calculating the energies of the different transition states leading to each product. A reaction involving 2-bromomethyl-1,3-thiaselenole was shown to proceed stereoselectively, a finding that could be rationalized through computational analysis of the reaction pathway. researchgate.net

In Silico Approaches to Molecular Interactions and Dynamics

Computational methods are also used to study non-covalent interactions, which are crucial in many chemical and physical processes.

Molecular docking is a technique primarily used in drug discovery to predict how a small molecule binds to a protein's active site. However, its application can be extended to understand the fundamental structural aspects of intermolecular interactions for any given molecule, independent of a biological context. For this compound, docking it into a model cavity or against another molecule could provide insights into its preferred interaction geometries.

Studies on other imidazole derivatives have used docking to identify key interactions such as:

Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. ekb.eg

π-π Stacking: The aromatic imidazole ring can engage in π-π stacking interactions with other aromatic systems. nih.govnih.gov

π-Cation Interactions: The electron-rich imidazole ring can interact favorably with cations. nih.gov

For example, the crystal structure of an imidazolium (B1220033) salt revealed stabilizing π-π interactions between adjacent imidazole rings. nih.govresearchgate.net Molecular dynamics (MD) simulations, which simulate the movement of atoms and molecules over time, can further complement this by showing how these interactions behave in a dynamic environment, such as in solution. While often used in a biological context, MD simulations can provide purely structural and dynamic information about how a molecule like this compound interacts with its surroundings. bohrium.com

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(Bromomethyl)-1-methyl-1H-imidazole to achieve high purity and yield?

- Methodological Answer : The synthesis typically involves bromination of 1-methylimidazole derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key parameters include solvent selection (e.g., dichloromethane or carbon tetrachloride), temperature (0–25°C), and stoichiometric ratios. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product. Characterization using NMR (δ ~4.7 ppm for -CHBr), NMR, and HRMS confirms purity and structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data discrepancies be resolved?

- Methodological Answer :

- NMR : NMR identifies the bromomethyl group (singlet for -CHBr) and methyl substituents. NMR resolves sp-hybridized carbons in the imidazole ring (~120–140 ppm) and brominated carbons (~30 ppm).

- IR : Peaks at ~600–650 cm confirm C-Br stretching.

- HRMS : Exact mass calculation (e.g., CHBrN, M = 189.9784) validates molecular composition.

- Resolution of discrepancies : Cross-referencing with crystallographic data (e.g., X-ray diffraction) or computational models (DFT-optimized structures) can resolve ambiguities in spectral assignments .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations guide the structural and electronic analysis of this compound?

- Methodological Answer :

- Geometry optimization : Use B3LYP/6-31G* to minimize energy and confirm bond lengths/angles (e.g., C-Br bond ~1.93 Å). Compare with X-ray crystallographic data (e.g., orthogonal crystal systems, space group P222) .

- Electronic properties : Calculate HOMO-LUMO gaps to predict reactivity. Bromine’s electron-withdrawing effect lowers LUMO energy, enhancing electrophilicity at the bromomethyl site .

- Application : Use results to rationalize reaction pathways (e.g., nucleophilic substitution) or intermolecular interactions in crystal packing .

Q. What strategies are effective in resolving contradictions between experimental and computational data for this compound’s reactivity?

- Methodological Answer :

- Case study : If observed reaction outcomes (e.g., regioselectivity in cross-coupling) deviate from DFT predictions, re-evaluate solvent effects, transition-state barriers, or steric hindrance using molecular dynamics (MD) simulations.

- Validation : Correlate with kinetic studies (e.g., Arrhenius plots) or isotopic labeling to trace mechanistic pathways .

Q. How can X-ray crystallography clarify the stereochemical and spatial properties of this compound derivatives?

- Methodological Answer :

- Data collection : Use MoKα radiation (λ = 0.71073 Å) on a Bruker APEXII diffractometer. Refinement with SHELXL (R-factor < 0.05) ensures accurate atomic coordinates.

- Key insights : Analyze torsion angles (e.g., imidazole ring planarity) and intermolecular interactions (e.g., halogen bonding via C-Br···N contacts). For chiral derivatives, confirm absolute configuration using Flack parameters .

Q. What are the best practices for designing pharmacological studies (e.g., EGFR inhibition) using this compound derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to target proteins (e.g., EGFR kinase domain). Validate poses with MD simulations (RMSD < 2.0 Å).

- ADMET profiling : Employ SwissADME or pkCSM to predict pharmacokinetics (e.g., logP ~2.5 for optimal membrane permeability) and toxicity (e.g., Ames test for mutagenicity).

- In vitro assays : Prioritize derivatives with IC < 10 μM in MTT-based cytotoxicity assays against cancer cell lines .

Data-Driven Analysis and Contradictions

Q. How should researchers address conflicting reports on the stability of this compound under varying reaction conditions?

- Methodological Answer :

- Controlled experiments : Compare thermal stability via TGA/DSC (decomposition onset ~150°C) under inert vs. oxidative atmospheres.

- Mechanistic insights : Use LC-MS to identify degradation byproducts (e.g., debrominated imidazoles). Adjust reaction protocols (e.g., lower temperature, inert gas purge) to mitigate decomposition .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Crystal System | Orthogonal (P222) | |

| C-Br Bond Length | 1.93 Å (DFT) vs. 1.89 Å (X-ray) | |

| Synthetic Yield | 75–85% (optimized) | |

| HOMO-LUMO Gap | ~5.2 eV (B3LYP/6-31G*) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.